Methyl 3,4-dibromopentafluorobutyrate
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves complex reactions, where fluorine atoms significantly influence the chemical behavior and stability of the molecules. For instance, the synthesis of perfluoro-(3-methylbuta-1,2-diene) demonstrates the complexity of synthesizing fluorinated compounds, involving dehydrohalogenation and controlled reactions to achieve the desired fluorinated structure (Banks et al., 1969).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds, such as methyl trifluoroacetate, has been studied through various spectroscopic methods. These studies provide insights into the geometrical parameters and the influence of fluorine atoms on the molecule's overall structure (Kuze et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds often exhibit unique chemical reactivity due to the presence of fluorine atoms. For instance, the reaction of methylene fluoride with laser-ablated metal atoms forms transition metal methylidene difluoride complexes, showcasing the potential for unique chemical transformations in fluorinated compounds (Lyon & Andrews, 2007).
Physical Properties Analysis
The physical properties of fluorinated compounds are influenced by their molecular structure and the presence of fluorine atoms. Studies on compounds like 1,1‐Difluoropropene provide valuable data on rotational constants, dipole moments, and internal rotation barriers, offering insights into the physical properties of fluorinated compounds (Weiss et al., 1967).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity and stability, are crucial for understanding their potential applications. The electrochemical fluorination process, for instance, highlights the reactivity of fluorinated compounds and their derivatives, showing how structural variations affect yield and chemical stability (Abe et al., 1994).
properties
IUPAC Name |
methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHDKPUBABRPCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)Br)(F)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561368 |
Source
|
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dibromopentafluorobutyrate | |
CAS RN |
124311-13-3 |
Source
|
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124311-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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